

Application Notes and Protocols: 4-(N-Propylaminocarbonyl)phenylboronic acid in Medicinal Chemistry

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Compound of Interest

	4-(N-
Compound Name:	<i>Propylaminocarbonyl)phenylboronic acid</i>
Cat. No.:	B061248

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid (PBA) that holds significant promise in medicinal chemistry. The phenylboronic acid moiety is a versatile pharmacophore known for its ability to form reversible covalent bonds with diols and the active site serine residues of various enzymes. This unique reactivity has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor bortezomib and the β -lactamase inhibitor vaborbactam.[1][2][3] The N-propylaminocarbonyl substitution at the 4-position of the phenyl ring can modulate the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which may influence its pharmacokinetic profile and target engagement.

These application notes provide an overview of the potential therapeutic applications of **4-(N-Propylaminocarbonyl)phenylboronic acid**, with a focus on its role as an enzyme inhibitor. Detailed protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Potential Medicinal Chemistry Applications

Based on the established activities of structurally related phenylboronic acids, **4-(N-Propylaminocarbonyl)phenylboronic acid** is a compelling candidate for investigation in the following therapeutic areas:

- **β-Lactamase Inhibition:** Phenylboronic acids are known to be potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][4][5] The boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[5] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The N-propylaminocarbonyl group may interact with other residues in the active site, potentially enhancing binding affinity and selectivity.
- **Proteasome Inhibition:** The proteasome is a multi-catalytic protease complex that plays a crucial role in cellular protein degradation.[1][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, inducing programmed cell death in rapidly dividing cancer cells.[1] Boronic acid-containing compounds, most notably bortezomib, are effective proteasome inhibitors.[1][6] The boronic acid of these inhibitors attacks the catalytic N-terminal threonine residue of the proteasome's active subunits.[7] The substituents on the phenyl ring contribute to the binding affinity and specificity.
- **Targeted Cancer Therapy:** Phenylboronic acids have shown the ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[8] This interaction can be exploited for targeted drug delivery or for the development of agents that interfere with cell adhesion and migration.

Experimental Protocols

Protocol 1: Synthesis of **4-(N-Propylaminocarbonyl)phenylboronic acid**

This protocol describes a general method for the synthesis of **4-(N-Propylaminocarbonyl)phenylboronic acid** from 4-carboxyphenylboronic acid.

Materials:

- 4-Carboxyphenylboronic acid

- N-Propylamine
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.
- Amide Coupling: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.
- Addition of Amine: Add N-propylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
- Work-up:
 - Dilute the reaction mixture with EtOAc.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **4-(N-Propylaminocarbonyl)phenylboronic acid**.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: β -Lactamase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **4-(N-Propylaminocarbonyl)phenylboronic acid** against a representative serine β -lactamase (e.g., AmpC).

Materials:

- Purified β -lactamase enzyme (e.g., AmpC from *E. coli*)
- Nitrocefin (chromogenic substrate)
- **4-(N-Propylaminocarbonyl)phenylboronic acid** (test compound)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in DMSO.
 - Prepare a stock solution of nitrocefin in DMSO.
 - Dilute the enzyme to the desired concentration in the assay buffer.

- IC₅₀ Determination:
 - Add 2 µL of serially diluted test compound to the wells of a 96-well plate. Include a control with DMSO only.
 - Add 178 µL of assay buffer containing the β-lactamase enzyme to each well.
 - Pre-incubate the plate at room temperature for 15 minutes.
 - Initiate the reaction by adding 20 µL of nitrocefin solution to each well.
 - Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a microplate reader.
- Data Analysis:
 - Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[\[9\]](#)[\[10\]](#)

Protocol 3: Proteasome Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of **4-(N-Propylaminocarbonyl)phenylboronic acid** on the chymotrypsin-like activity of the 20S proteasome.

Materials:

- Purified human 20S proteasome
- Suc-LLVY-AMC (fluorogenic substrate)
- **4-(N-Propylaminocarbonyl)phenylboronic acid** (test compound)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

- 96-well black microplate
- Fluorometric microplate reader

Procedure:

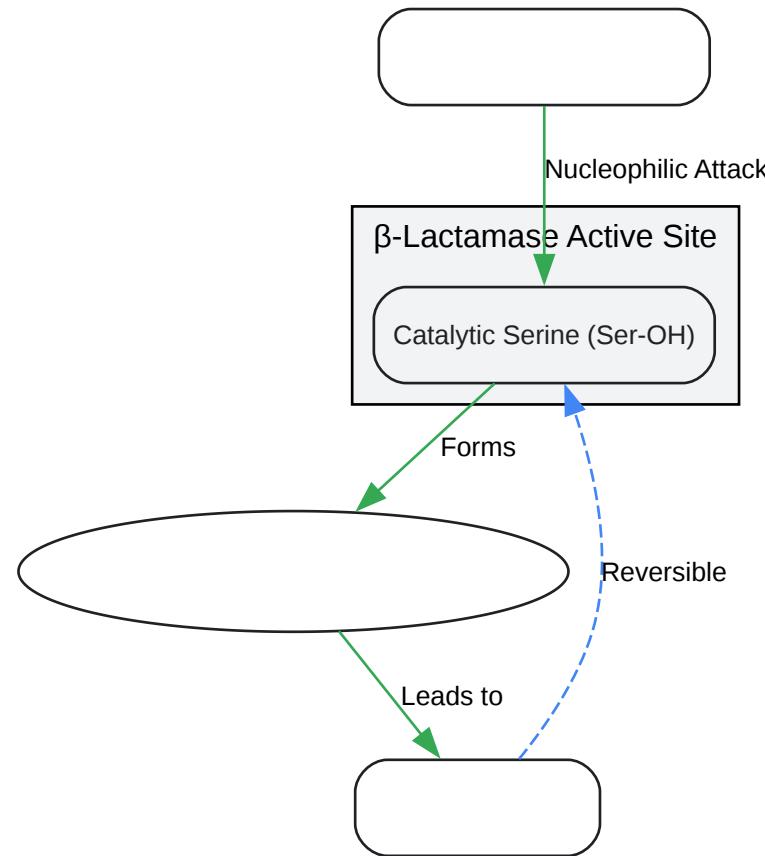
- Preparation of Reagents:
 - Prepare a stock solution of the test compound in DMSO.
 - Prepare a stock solution of Suc-LLVY-AMC in DMSO.
 - Dilute the 20S proteasome to the desired concentration in the assay buffer.
- IC₅₀ Determination:
 - Add 2 µL of serially diluted test compound to the wells of a 96-well black plate. Include a control with DMSO only.
 - Add 178 µL of assay buffer containing the 20S proteasome to each well.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 20 µL of Suc-LLVY-AMC solution to each well.
 - Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a fluorometric microplate reader.
- Data Analysis:
 - Calculate the initial velocity for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

As no specific quantitative data for **4-(N-Propylaminocarbonyl)phenylboronic acid** was found, the following table presents representative inhibition data for other phenylboronic acid derivatives against various enzymes to provide a comparative context.

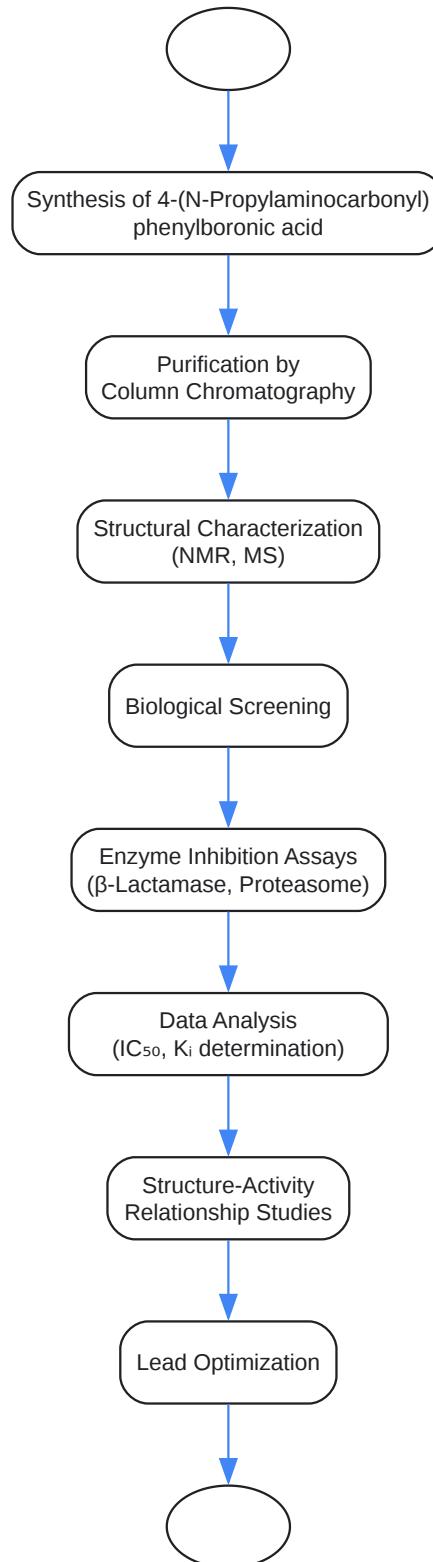
Compound	Target Enzyme	Inhibition Constant (K _i)	IC ₅₀	Reference
Phenylboronic acid derivative 1	Class C β-Lactamase (PDC-3)	4 nM	-	[2]
Phenylboronic acid derivative 2	Class C β-Lactamase (AmpC)	1 nM	-	[2]
(3-(Azidomethyl)phenyl)boronic acid	Class A β-Lactamase (KPC-2)	2.3 μM	-	[11]
(3-(Azidomethyl)phenyl)boronic acid	Class C β-Lactamase (AmpC)	700 nM	-	[11]
Dipeptide boronic acid 15	20S Proteasome	-	4.60 nM	[12]
Dipeptide boronic acid 18	20S Proteasome	-	6.74 nM	[12]

Visualizations

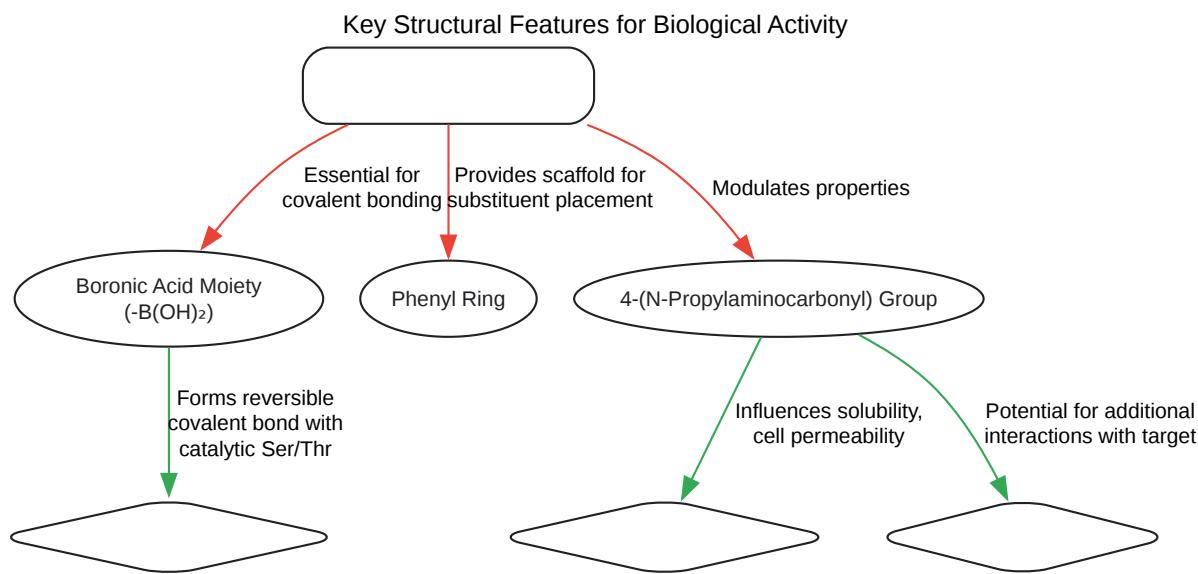
Mechanism of β -Lactamase Inhibition by Boronic Acid[Click to download full resolution via product page](#)

Caption: Mechanism of β -lactamase inhibition.

Experimental Workflow for Synthesis and Evaluation

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Caption: Experimental workflow diagram.



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Caption: Structure-activity relationships.

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